molecular formula C21H20F4N4O2 B15287512 5-Fluoro-N-(1-([6-(trifluoromethyl)pyridin-3-YL]carbonyl)piperidin-4-YL)indoline-1-carboxamide

5-Fluoro-N-(1-([6-(trifluoromethyl)pyridin-3-YL]carbonyl)piperidin-4-YL)indoline-1-carboxamide

Cat. No.: B15287512
M. Wt: 436.4 g/mol
InChI Key: JFQQLFLBVWENBM-UHFFFAOYSA-N
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Description

5-Fluoro-N-(1-([6-(trifluoromethyl)pyridin-3-YL]carbonyl)piperidin-4-YL)indoline-1-carboxamide is a complex organic compound with the molecular formula C21H20F4N4O2. It is characterized by the presence of fluorine, trifluoromethyl, pyridine, piperidine, and indoline groups, making it a unique and versatile molecule in various scientific fields .

Preparation Methods

The synthesis of 5-Fluoro-N-(1-([6-(trifluoromethyl)pyridin-3-YL]carbonyl)piperidin-4-YL)indoline-1-carboxamide involves multiple steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

5-Fluoro-N-(1-([6-(trifluoromethyl)pyridin-3-YL]carbonyl)piperidin-4-YL)indoline-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and trifluoromethyl groups.

    Condensation: Condensation reactions can be performed to form larger, more complex molecules

Mechanism of Action

The mechanism of action of 5-Fluoro-N-(1-([6-(trifluoromethyl)pyridin-3-YL]carbonyl)piperidin-4-YL)indoline-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with neurotransmitter receptors, such as the calcitonin gene-related peptide (CGRP) receptor, which plays a role in pain signaling . Additionally, it may modulate other signaling pathways involved in inflammation and cellular responses .

Comparison with Similar Compounds

5-Fluoro-N-(1-([6-(trifluoromethyl)pyridin-3-YL]carbonyl)piperidin-4-YL)indoline-1-carboxamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C21H20F4N4O2

Molecular Weight

436.4 g/mol

IUPAC Name

5-fluoro-N-[1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl]-2,3-dihydroindole-1-carboxamide

InChI

InChI=1S/C21H20F4N4O2/c22-15-2-3-17-13(11-15)5-10-29(17)20(31)27-16-6-8-28(9-7-16)19(30)14-1-4-18(26-12-14)21(23,24)25/h1-4,11-12,16H,5-10H2,(H,27,31)

InChI Key

JFQQLFLBVWENBM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC(=O)N2CCC3=C2C=CC(=C3)F)C(=O)C4=CN=C(C=C4)C(F)(F)F

Origin of Product

United States

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